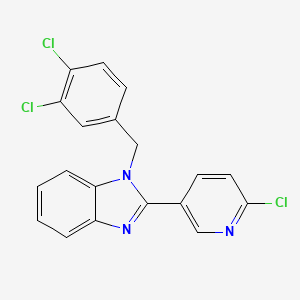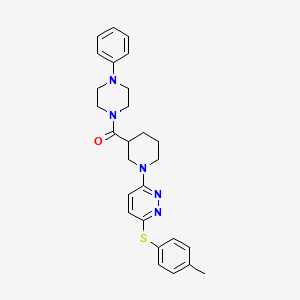
(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that holds significant interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group, a piperidinyl group bonded to a pyridazinyl ring, and a methanone moiety.
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 6-(p-tolylthio)pyridazin-3-amine
Reaction: : A halogenated pyridazine derivative undergoes nucleophilic substitution with p-tolylthiol.
Conditions: : Typically involves a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Formation of 1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-one
Reaction: : The amine from step 1 is coupled with a piperidin-3-one derivative via reductive amination.
Conditions: : Catalyzed by a reducing agent such as sodium triacetoxyborohydride in an organic solvent.
Step 3: Coupling with 4-Phenylpiperazine
Reaction: : The intermediate from step 2 is coupled with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Conditions: : Reaction typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
The industrial production often involves optimizing the above synthetic steps to increase yield and reduce production costs. Continuous flow reactions and the use of alternative energy sources like microwave or ultrasonic irradiation may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfur moiety, converting it into sulfoxides or sulfones.
Reduction: : The piperidine ring can be reduced under certain conditions, leading to the formation of secondary amines.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl and p-tolyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Sulfoxides: and sulfones from oxidation.
Secondary amines: from reduction.
Various aryl-substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry
This compound is studied for its ability to participate in diverse chemical reactions, serving as a valuable building block in organic synthesis.
Biology
It has shown potential in modulating biological pathways, making it a candidate for studying receptor interactions and enzyme activity.
Medicine
Research indicates possible applications in drug discovery, particularly in designing ligands for specific receptors in neurological and psychological conditions.
Industry
The unique structural properties of this compound make it suitable for developing advanced materials with specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(1-(pyridazin-3-yl)piperidin-3-yl)methanone
(4-Methylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone
(4-Phenylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone
Uniqueness
The presence of the p-tolylthio and phenyl groups confers unique chemical properties, such as enhanced lipophilicity and potential for diverse chemical reactions, which distinguishes it from similar compounds.
So, curious to dive deeper into any of these sections?
Properties
IUPAC Name |
[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJSXZHAQPZWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
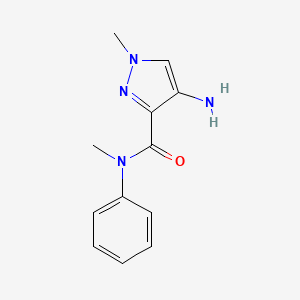
![1-[(2-chlorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2375347.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
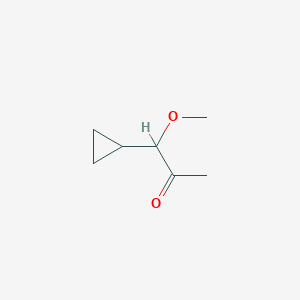
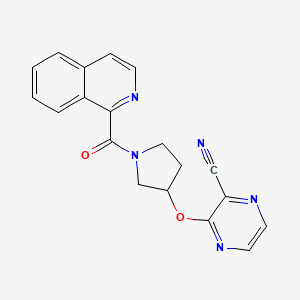
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
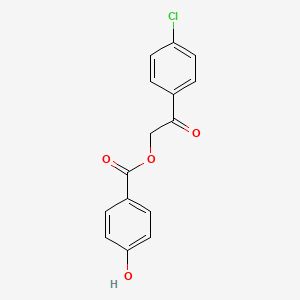
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B2375355.png)
![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)
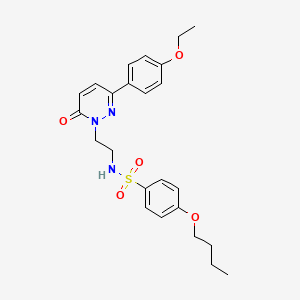
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2375363.png)
